molecular formula C19H15FN4O B11265447 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11265447
M. Wt: 334.3 g/mol
InChI Key: JNTIMONVJZKTBX-UHFFFAOYSA-N
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Description

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a pyrazole ring fused with an oxadiazole ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with α, β-unsaturated ketones to form the pyrazole ring, followed by the formation of the oxadiazole ring through cyclization with nitrile oxides . The reaction conditions often involve the use of catalysts such as vitamin B1 and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands . This interaction can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole is unique due to its dual ring structure, combining both pyrazole and oxadiazole rings. This structural feature contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H15FN4O

Molecular Weight

334.3 g/mol

IUPAC Name

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H15FN4O/c1-11-6-7-13(8-12(11)2)16-10-17(23-22-16)19-21-18(24-25-19)14-4-3-5-15(20)9-14/h3-10H,1-2H3,(H,22,23)

InChI Key

JNTIMONVJZKTBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)F)C

Origin of Product

United States

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